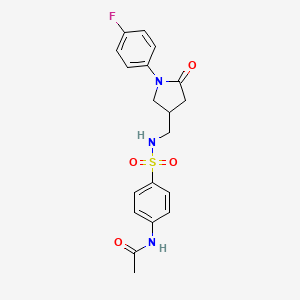
N-(4-(N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is a unique and complex organic compound that has garnered significant interest in various fields, including chemistry, biology, medicine, and industry. Its distinctive structure, characterized by a combination of fluorophenyl, oxopyrrolidinyl, sulfonamide, and acetamide groups, contributes to its multifaceted applications and potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(4-(N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is typically synthesized through a series of organic reactions. The process often involves:
Formation of the pyrrolidin-3-yl nucleus: : Starting from 4-fluorobenzaldehyde, it undergoes a series of reactions to form the 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl intermediate.
Attachment of the sulfonamide group: : The intermediate reacts with a suitable sulfonamide precursor under specific conditions to introduce the sulfamoyl group.
Final acetamide modification: : The compound undergoes a reaction with an acetamide reagent to achieve the final structure.
Industrial Production Methods: In industrial settings, the synthesis of this compound is typically scaled up using continuous flow chemistry techniques. These methods ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentration, which are crucial for achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-(N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: : The compound can undergo oxidation at specific functional groups, leading to the formation of corresponding oxides.
Reduction: : Reduction reactions typically target the oxopyrrolidinyl group, resulting in secondary alcohol derivatives.
Substitution: : Substitution reactions, especially nucleophilic substitutions, can occur at the fluorophenyl ring or the sulfonamide group.
Oxidation: : Oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or neutral conditions.
Reduction: : Reducing agents like sodium borohydride or lithium aluminium hydride in appropriate solvents.
Substitution: : Nucleophiles such as hydroxide ions or amines under basic or neutral conditions.
Major Products Formed: Depending on the reaction conditions and reagents, the major products can include oxidized oxides, reduced alcohols, and various substituted derivatives. These products vary based on the specific functional groups involved.
Wissenschaftliche Forschungsanwendungen
N-(4-(N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is used in a wide range of scientific research applications:
Chemistry: : As an intermediate for synthesizing other complex molecules or as a reagent in organic synthesis.
Biology: : Its unique structure allows it to interact with various biological molecules, making it valuable in studying enzyme interactions and protein binding.
Medicine: : Potential therapeutic applications, especially in the development of new drugs targeting specific biochemical pathways.
Industry: : Utilized in material science for creating advanced polymers and other functional materials.
Wirkmechanismus
The mechanism of action of N-(4-(N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is primarily based on its ability to interact with specific molecular targets and pathways:
Molecular Targets: : The compound can bind to enzymes, altering their activity. It can also interact with receptors and transport proteins, influencing cellular signaling and function.
Pathways Involved: : Its effects often involve modulating key biochemical pathways related to cell growth, differentiation, and metabolism. This includes pathways like the MAPK/ERK pathway and the PI3K/AKT pathway.
Vergleich Mit ähnlichen Verbindungen
N-(4-(N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Similar Compounds:N-(4-(N-(Benzylsulfamoyl)phenyl)acetamide): : Lacks the fluorophenyl and oxopyrrolidinyl groups.
N-(4-(N-(Phenylsulfamoyl)phenyl)acetamide): : Simpler structure, lacks fluorophenyl and oxopyrrolidinyl groups.
1-(4-Fluorophenyl)-5-oxopyrrolidin-3-ylamine: : Shares the fluorophenyl and oxopyrrolidinyl groups but lacks the sulfonamide and acetamide modifications.
The distinct functional groups in this compound contribute to its unique properties, making it a valuable compound in various fields.
How’s that for a deep dive? Anything else you’d like to explore about this compound?
Eigenschaften
IUPAC Name |
N-[4-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c1-13(24)22-16-4-8-18(9-5-16)28(26,27)21-11-14-10-19(25)23(12-14)17-6-2-15(20)3-7-17/h2-9,14,21H,10-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFJFWHKYXNNNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2694979.png)
![2-(benzyloxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2694983.png)
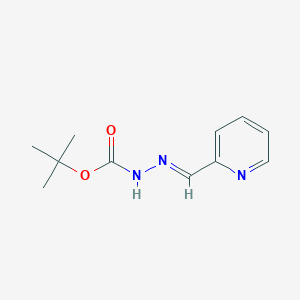


![3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2694989.png)
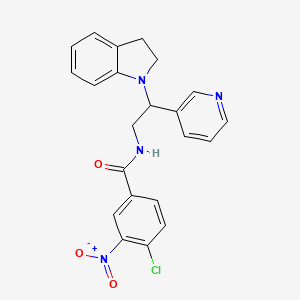
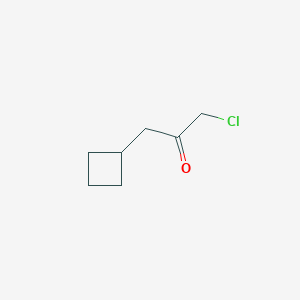
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide](/img/structure/B2694995.png)
![N-(3-acetylphenyl)-2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2694997.png)
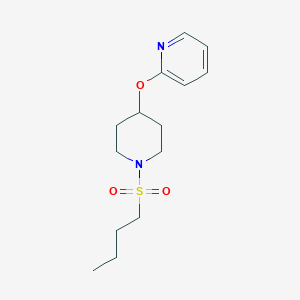
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2695000.png)


